N-cyclohexyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound characterized by its molecular formula and an average molecular weight of approximately 351.487 Da. The compound features a thieno[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring. This compound belongs to the class of organosulfur heterocyclic compounds and is classified under chemical identifiers such as InChI and SMILES, which provide structural information for computational chemistry applications .
The synthesis of N-cyclohexyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. While specific detailed methods are not extensively documented in the available literature, the general approach may include:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of N-cyclohexyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can be represented using various chemical notation systems:
InChI=1S/C16H21N3O2S2/c1-9-10(2)23-15-13(9)14(21)18-16(19-15)22-8-12(20)17-11-6-4-3-5-7-11/h11H,3-8H2,1-2H3,(H,17,20)(H,18,19,21)
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3CCCCC3)C
This representation indicates that the compound contains multiple functional groups including amides and sulfides, which contribute to its chemical reactivity and potential biological activity.
N-cyclohexyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide may participate in various chemical reactions typical for compounds containing amide and thienopyrimidine functionalities:
Such reactions are crucial for understanding the compound's behavior in biological systems and its potential applications in medicinal chemistry.
The physical properties of N-cyclohexyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide include:
These properties are essential for characterizing the compound in laboratory settings and assessing its suitability for various applications.
N-cyclohexyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-y)sulfanyl]acetamide has potential applications in scientific research due to its unique structural features:
This compound represents a promising avenue for further investigation in both synthetic and medicinal chemistry contexts.
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7